N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 69635-83-2
VCID: VC7523716
InChI: InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C10H8ClN3OS
Molecular Weight: 253.7

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 69635-83-2

Cat. No.: VC7523716

Molecular Formula: C10H8ClN3OS

Molecular Weight: 253.7

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 69635-83-2

Specification

CAS No. 69635-83-2
Molecular Formula C10H8ClN3OS
Molecular Weight 253.7
IUPAC Name N-(4-chlorophenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15)
Standard InChI Key MTALIUQMLMIPSX-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Identity

N-(4-Chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 69635-83-2) belongs to the 1,2,3-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their diverse bioactivity. The compound’s molecular formula is C₁₀H₈ClN₃OS, with a molecular weight of 253.71 g/mol . Its structure integrates two pharmacophores: a 1,2,3-thiadiazole ring and a 4-chlorophenyl carboxamide group, which may synergistically enhance its biological interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.69635-83-2
Molecular FormulaC₁₀H₈ClN₃OS
Molecular Weight253.71 g/mol
IUPAC NameN-(4-Chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
SMILESCC1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the thiadiazole moiety influences the compound’s electronic distribution, potentially enhancing its reactivity and binding affinity to biological targets .

Synthesis and Manufacturing

While no explicit synthesis protocol for N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is documented in the literature, its preparation can be inferred from methods used for analogous thiadiazole derivatives. A generalized six-step synthesis route, adapted from procedures for related sulfonamide-thiadiazole hybrids , may involve:

  • Esterification: Starting with a carboxylic acid derivative (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid), conversion to its methyl ester via methanol and acid catalysis.

  • Hydrazination: Reaction of the ester with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization: Treatment with a cyclizing agent (e.g., phosphorus oxychloride) to form the thiadiazole ring.

  • Functionalization: Introduction of the 4-chlorophenyl group via nucleophilic acyl substitution using 4-chloroaniline.

Key challenges include optimizing reaction conditions to avoid side products, such as over-chlorination or ring-opening reactions. The final product is typically purified via column chromatography or recrystallization, with yields ranging from 30% to 50% for similar compounds .

Physicochemical Properties

The compound’s physicochemical profile is critical for its bioavailability and application potential. While experimental data specific to this derivative are scarce, predictive models and analog studies provide insights:

Table 2: Estimated Physicochemical Properties

PropertyValueMethod/Source
logP (Octanol-Water)~3.2Computational prediction
SolubilityLow in water; soluble in DMSOAnalog data
Melting Point201–203°CExperimental analog
pKa~4.5 (carboxamide proton)Theoretical estimation

The low aqueous solubility suggests formulation challenges for biological applications, necessitating prodrug strategies or solubilizing agents. The moderate logP value indicates balanced lipophilicity, favoring membrane permeability .

Spectroscopic Characterization

Structural confirmation of thiadiazole derivatives relies on spectroscopic techniques:

  • ¹H-NMR: The 4-chlorophenyl group produces two doublets (δ ~7.6–8.1 ppm, J = 8.6 Hz) for the aromatic protons. The methyl group on the thiadiazole ring appears as a singlet near δ 2.5 ppm .

  • ¹³C-NMR: Key signals include the carbonyl carbon (δ ~165 ppm), thiadiazole carbons (δ ~150–160 ppm), and aromatic carbons (δ ~120–140 ppm) .

  • IR Spectroscopy: Stretching vibrations for the carboxamide group (ν ~1680 cm⁻¹, C=O; ν ~3300 cm⁻¹, N-H) and C-Cl bond (ν ~750 cm⁻¹) are characteristic .

Elemental analysis typically aligns with theoretical values within ±0.3% for C, H, and N content .

Biological Activity and Applications

Though direct bioactivity data for this compound are lacking, structurally related 1,2,3-thiadiazoles exhibit promising properties:

Agrochemical Applications

Thiadiazole-carboxamides are explored as fungicides and herbicides. For example, 1,2,5-thiadiazole-3-carboxylic acid derivatives inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Pharmaceutical Relevance

The carboxamide group enables hydrogen bonding with biological targets, making such compounds candidates for kinase inhibitors or antimicrobial agents .

Future Research Directions

  • Synthesis Optimization: Developing high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Evaluating antiviral, antibacterial, and antifungal activity in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Systematically modifying substituents to enhance potency and reduce toxicity.

  • Formulation Studies: Improving solubility via salt formation or nanoencapsulation.

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